molecular formula C22H20N2O2 B14872578 (E)-3-(naphthalen-1-yl)-N'-(3-phenylpropanoyl)acrylohydrazide

(E)-3-(naphthalen-1-yl)-N'-(3-phenylpropanoyl)acrylohydrazide

Cat. No.: B14872578
M. Wt: 344.4 g/mol
InChI Key: GXJXKTGOSPDYPO-JQIJEIRASA-N
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Description

(E)-3-(naphthalen-1-yl)-N’-(3-phenylpropanoyl)acrylohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthalene ring, a phenylpropanoyl group, and an acrylhydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(naphthalen-1-yl)-N’-(3-phenylpropanoyl)acrylohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of naphthalene-1-carboxylic acid with hydrazine hydrate to form naphthalene-1-carbohydrazide.

    Acryloylation: The naphthalene-1-carbohydrazide is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form (E)-3-(naphthalen-1-yl)acrylohydrazide.

    Propanoylation: Finally, the (E)-3-(naphthalen-1-yl)acrylohydrazide is reacted with 3-phenylpropanoic acid chloride to yield (E)-3-(naphthalen-1-yl)-N’-(3-phenylpropanoyl)acrylohydrazide.

Industrial Production Methods

While specific industrial production methods for (E)-3-(naphthalen-1-yl)-N’-(3-phenylpropanoyl)acrylohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(naphthalen-1-yl)-N’-(3-phenylpropanoyl)acrylohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.

    Reduction: Formation of naphthalene-1-amine derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

(E)-3-(naphthalen-1-yl)-N’-(3-phenylpropanoyl)acrylohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(naphthalen-1-yl)-N’-(3-phenylpropanoyl)acrylohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(naphthalen-1-yl)-N’-(3-phenylpropanoyl)acrylohydrazide: Unique due to its specific combination of naphthalene, phenylpropanoyl, and acrylhydrazide moieties.

    (E)-3-(naphthalen-1-yl)-N’-(2-phenylpropanoyl)acrylohydrazide: Similar structure but with a different position of the phenyl group.

    (E)-3-(naphthalen-1-yl)-N’-(3-phenylbutanoyl)acrylohydrazide: Similar structure but with a longer carbon chain.

Uniqueness

(E)-3-(naphthalen-1-yl)-N’-(3-phenylpropanoyl)acrylohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N'-[(E)-3-naphthalen-1-ylprop-2-enoyl]-3-phenylpropanehydrazide

InChI

InChI=1S/C22H20N2O2/c25-21(15-13-17-7-2-1-3-8-17)23-24-22(26)16-14-19-11-6-10-18-9-4-5-12-20(18)19/h1-12,14,16H,13,15H2,(H,23,25)(H,24,26)/b16-14+

InChI Key

GXJXKTGOSPDYPO-JQIJEIRASA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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